Balanced μ/κ Opioid Receptor Affinity
Axelopran (19i) exhibits a near‑equivalent binding affinity for human recombinant μ‑opioid receptor (pKi = 9.8; Ki ≈ 0.158 nM) and guinea pig κ‑opioid receptor (pKi = 9.9; Ki ≈ 0.126 nM), with roughly 10‑fold lower affinity for human δ‑opioid receptor (pKi = 8.8; Ki ≈ 1.58 nM). This μ ≈ κ > δ selectivity profile contrasts with alvimopan (μ‑selective: μ pKi = 9.5 vs. κ pKi = 8.3, a >10‑fold difference) and methylnaltrexone (MNTX: μ pKi = 8.1 vs. κ pKi = 7.7) [1][2][3]. The balance of μ/κ antagonism is a distinguishing pharmacological fingerprint.
| Evidence Dimension | Opioid receptor binding affinity (pKi / Ki) at recombinant human μ, δ, and guinea pig κ receptors |
|---|---|
| Target Compound Data | Axelopran (19i): μ pKi 9.8 (Ki 0.158 nM), δ pKi 8.8 (Ki ~1.6 nM), κ pKi 9.9 (Ki 0.126 nM) |
| Comparator Or Baseline | Alvimopan: μ pKi 9.5, δ pKi 8.3, κ pKi 8.3; MNTX: μ pKi 8.1, δ pKi 6.3, κ pKi 7.7 |
| Quantified Difference | Axelopran µ/κ ratio ≈ 1.25 vs. alvimopan µ/κ ratio ≈ 15.8; axelopran µ affinity ~50‑fold higher than MNTX (pKi 9.8 vs. 8.1) |
| Conditions | [³H]‑DPN radioligand displacement assay on CHO‑K1 cell membranes expressing human μ, human δ, or guinea pig κ receptors |
Why This Matters
A balanced μ/κ profile may offer differentiated in vivo gastrointestinal pharmacology, as κ antagonism contributes to prokinetic effects independently of μ blockade.
- [1] Long DD, Armstrong SR, Beattie DT, et al. Discovery of Axelopran (TD-1211): A Peripherally Restricted μ‑Opioid Receptor Antagonist. ACS Med Chem Lett. 2019;10(12):1641‑1647. Table 1. View Source
- [2] BindingDB entry BDBM50529499: Axelopran sulfate Ki values – μ 0.158 nM, κ 0.126 nM, δ 1.60 nM. View Source
- [3] Tsuruda PR, Vickery RG, Long DD, et al. The in vitro pharmacological profile of TD-1211, a neutral opioid receptor antagonist. Naunyn Schmiedebergs Arch Pharmacol. 2013;386(6):479‑491. doi:10.1007/s00210-013-0850-7 View Source
